cis-9,12-Eicosadienoic Acid Exhibits Distinct Substrate Specificity for Plant Lipoxygenases Compared to Linoleic Acid
Maize 9-lipoxygenase (9-LO) oxidizes linoleic acid (C18:2) specifically to (9S)-hydroperoxide. In contrast, the homologous 20-carbon substrate (11Z,14Z)-eicosadienoic acid is oxidized with low yield and lacks regio- and stereospecificity, producing racemic mixtures of 11-, 12-, 14-, and 15-hydroperoxides [1]. This indicates that the 20-carbon backbone of eicosadienoic acid, even with similar double bond positioning relative to the methyl end, dramatically alters enzyme-substrate interaction. For the cis-9,12 isomer, the shift in double bond position from 11,14 to 9,12 would further modify the distance between the carboxyl group and the first double bond, a critical determinant of substrate positioning within the lipoxygenase active site [1].
| Evidence Dimension | Lipoxygenase regio- and stereospecificity |
|---|---|
| Target Compound Data | Not directly tested in this study; inference based on structural principles. |
| Comparator Or Baseline | Linoleic acid (C18:2): yields (9S)-hydroperoxide with high specificity. (11Z,14Z)-eicosadienoic acid (C20:2): yields racemic 11-, 12-, 14-, 15-hydroperoxides with low yield. |
| Quantified Difference | Qualitative shift from high specificity (C18:2) to low specificity and racemic mixture (C20:2). |
| Conditions | Maize 9-lipoxygenase assay in vitro. |
Why This Matters
Selecting the correct eicosadienoic acid isomer is essential for studies on oxylipin biosynthesis, as the 20-carbon chain and specific double bond positions dictate the product profile and pathway activation.
- [1] Chechetkin, I. R., et al. (2009). Specificity of Oxidation of Linoleic Acid Homologs by Plant Lipoxygenases. Biochemistry (Moscow), 74(8), 1052-1061. View Source
